![molecular formula C15H19BrFNO4 B15300637 methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)
methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a bromine and fluorine-substituted phenyl ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Amino Acid Intermediate: The synthesis begins with the preparation of the amino acid intermediate, which involves the reaction of 4-bromo-2-fluoroaniline with a suitable chiral auxiliary to introduce the (2R)-configuration.
Protection of the Amino Group: The amino group of the intermediate is then protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino acid.
Esterification: The carboxylic acid group of the Boc-protected amino acid is esterified using methanol and a suitable catalyst, such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC), to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using basic conditions, such as sodium hydroxide (NaOH).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), palladium catalysts, and bases (e.g., potassium carbonate).
Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Ester Hydrolysis: Sodium hydroxide (NaOH), water, methanol.
Major Products
Substitution Reactions: Substituted phenyl derivatives.
Deprotection Reactions: Free amine derivatives.
Ester Hydrolysis: Carboxylic acid derivatives.
科学研究应用
Methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural resemblance to natural amino acids.
Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways and mechanisms.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity towards target proteins. The Boc protecting group can be strategically removed to expose the active amine, allowing for further functionalization or interaction with biological targets.
相似化合物的比较
Methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can be compared with other similar compounds, such as:
Methyl (2R)-3-(4-chloro-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl (2R)-3-(4-bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl (2R)-3-(4-bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of this compound lies in the combination of the bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the Boc protecting group also allows for selective deprotection and further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C15H19BrFNO4 |
|---|---|
分子量 |
376.22 g/mol |
IUPAC 名称 |
methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H19BrFNO4/c1-15(2,3)22-14(20)18-12(13(19)21-4)7-9-5-6-10(16)8-11(9)17/h5-6,8,12H,7H2,1-4H3,(H,18,20)/t12-/m1/s1 |
InChI 键 |
BYZBTTALNVKTRD-GFCCVEGCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)Br)F)C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Br)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B15300557.png)
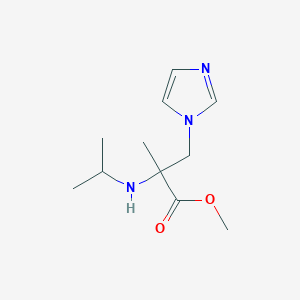
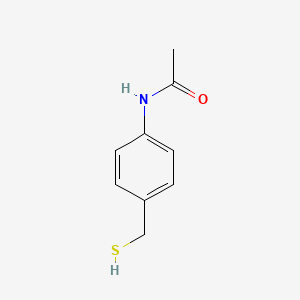
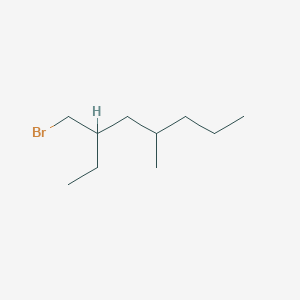
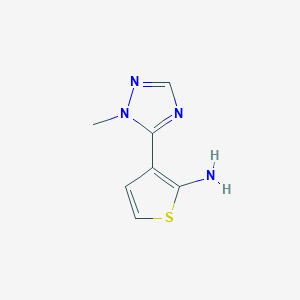
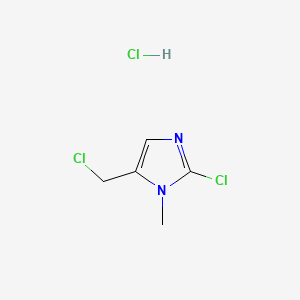

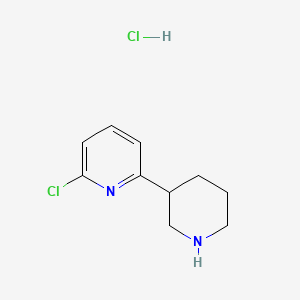
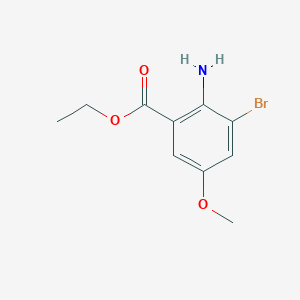


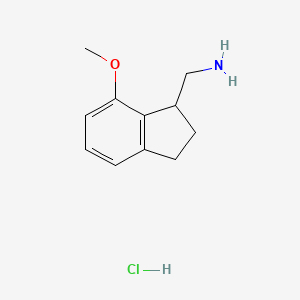
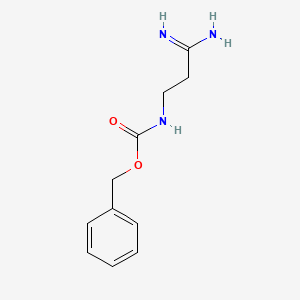
![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)
